![molecular formula C25H31O2P B12873379 2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the biarylphosphine family, which is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its bulky and electron-rich nature, which enhances its reactivity in catalytic cycles .
Vorbereitungsmethoden
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The process can be summarized as follows:
Starting Materials: 2-bromobiphenyl and dicyclohexylphosphine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or toluene are commonly used.
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products: The major products depend on the specific reaction but often include biaryl compounds and amines.
Wissenschaftliche Forschungsanwendungen
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
Biology: Its derivatives are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science.
Wirkmechanismus
The mechanism by which 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets include aryl halides and boronic acids in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid can be compared with other similar compounds:
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its high reactivity in cross-coupling reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl: Noted for its steric bulk and electron-rich nature, enhancing its catalytic efficiency.
Sodium 2’-dicyclohexylphosphino-2,6-dimethoxy-1,1’-biphenyl-3-sulfonate: A water-soluble variant used in aqueous catalytic systems.
Eigenschaften
Molekularformel |
C25H31O2P |
---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-(2-dicyclohexylphosphanylphenyl)benzoic acid |
InChI |
InChI=1S/C25H31O2P/c26-25(27)20-17-15-19(16-18-20)23-13-7-8-14-24(23)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,26,27) |
InChI-Schlüssel |
KVKIOVSCIPOCAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.